6-Chloro-1-nitroanthracene-9,10-dione

Catalog No.
S13654672
CAS No.
54946-56-4
M.F
C14H6ClNO4
M. Wt
287.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-1-nitroanthracene-9,10-dione

CAS Number

54946-56-4

Product Name

6-Chloro-1-nitroanthracene-9,10-dione

IUPAC Name

6-chloro-1-nitroanthracene-9,10-dione

Molecular Formula

C14H6ClNO4

Molecular Weight

287.65 g/mol

InChI

InChI=1S/C14H6ClNO4/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16(19)20)12(9)14(8)18/h1-6H

InChI Key

WSEZCFGGGXRVHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)Cl

6-Chloro-1-nitroanthracene-9,10-dione is an organic compound with the molecular formula C14H6ClNO4C_{14}H_6ClNO_4 and a molecular weight of approximately 287.655 g/mol. It features a chlorinated and nitrated anthracene structure, characterized by the presence of a nitro group at position 1 and a chlorine atom at position 6, along with two carbonyl (keto) groups at positions 9 and 10. This compound is part of the anthraquinone family, which includes derivatives widely used in various industrial applications.

Typical of anthracene derivatives:

  • Reduction: The compound can be reduced to form corresponding dihydro derivatives.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Oxidation: Under specific conditions, it may also participate in oxidation reactions that can modify the nitro or carbonyl groups.

The compound's reactivity is influenced by the electron-withdrawing effects of the nitro and chloro substituents, which can stabilize certain intermediates during reactions .

Several synthetic routes can be employed to produce 6-chloro-1-nitroanthracene-9,10-dione:

  • Nitration of Chlorinated Anthracenes: Starting from chlorinated anthracenes, nitration can be achieved using nitric acid in the presence of sulfuric acid.
  • Oxidative Methods: The oxidation of suitable precursors such as anthracene derivatives under controlled conditions may yield this compound.
  • Electrophilic Aromatic Substitution: Chlorination followed by nitration on an anthracene framework can lead to the formation of the desired compound.

These methods leverage typical electrophilic substitution reactions characteristic of aromatic compounds .

6-Chloro-1-nitroanthracene-9,10-dione has potential applications in various fields:

  • Dyes and Pigments: Due to its chromophoric properties, it may be utilized in dye formulations.
  • Pharmaceuticals: As a precursor or intermediate in synthesizing biologically active compounds.
  • Material Science: Its unique properties could be explored for developing advanced materials or coatings.

The specific applications are still under investigation as more research is conducted on its properties and potential uses .

Interaction studies involving 6-chloro-1-nitroanthracene-9,10-dione focus on its reactivity with biological molecules and other chemical species. These studies typically assess:

  • Binding affinities with enzymes or receptors that may indicate potential therapeutic effects.
  • Metabolic pathways to understand how this compound is processed within biological systems.

Such investigations are essential for evaluating its safety profile and efficacy in pharmaceutical applications .

Several compounds share structural similarities with 6-chloro-1-nitroanthracene-9,10-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
9,10-AnthraquinoneTwo carbonyl groups at positions 9 and 10Widely used as a dye and in paper production
6-ChloroanthraquinoneChlorine substitution at position 6Exhibits similar reactivity but lacks nitro group
1-NitroanthraquinoneNitro group at position 1Known for its biological activity
AnthraceneNo functional groups; pure hydrocarbonBase structure for many derivatives

The uniqueness of 6-chloro-1-nitroanthracene-9,10-dione lies in its combination of both chlorine and nitro substituents on the anthracene framework, which may enhance its reactivity and biological activity compared to other similar compounds .

Further research is necessary to fully elucidate the properties and potential applications of this compound within various scientific fields.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

286.9985354 g/mol

Monoisotopic Mass

286.9985354 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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